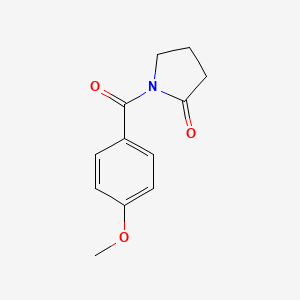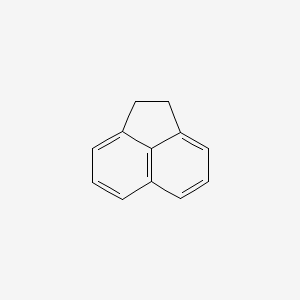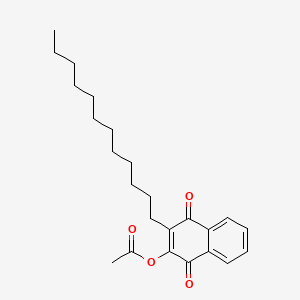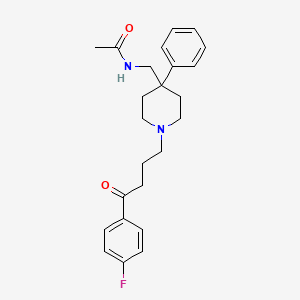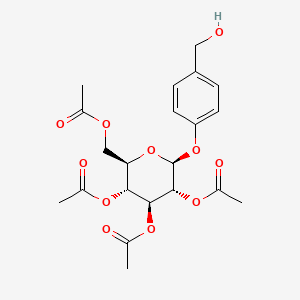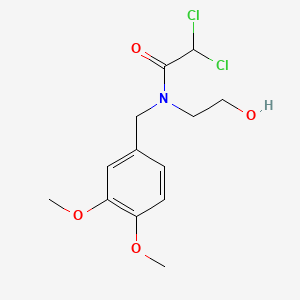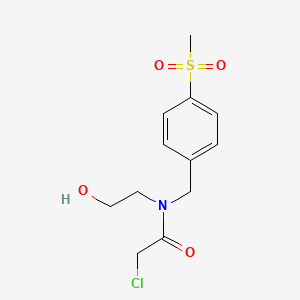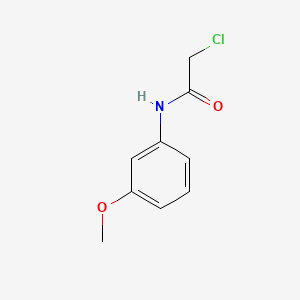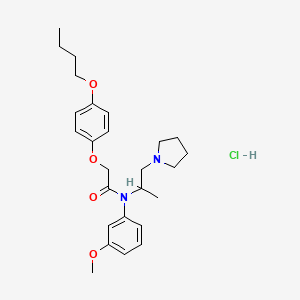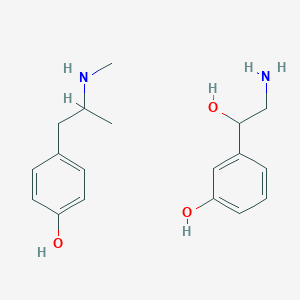
Adyston
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adyston is a hypertensive drug used in the treatment of hypotonic blood circulation disorders. This drug contains equimolar amounts of pholedrin and norfenefrine.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
- Amyloid β-Protein and Alzheimer's Disease : Research suggests that amyloid β-protein (Aβ) accumulation in the brain is a fundamental initiator of Alzheimer's disease (AD), indicating potential therapeutic implications (Selkoe, 2000).
- Genetics of Alzheimer's Disease : Advances in genetics and molecular biology have led to a deeper understanding of AD's pathogenesis, focusing on the role of Aβ as a unifying pathological feature (Selkoe, 1996).
- Biological Definition of Alzheimer’s Disease : Updated diagnostic guidelines for AD, now defined by its underlying pathologic processes, emphasize the importance of biomarkers, including Aβ deposition, in AD research (Jack et al., 2018).
Other Applications
- Animal Experimental Studies : Animal experimental studies have shown that Adyston, when administered intravenously, induces a dose-dependent rise in blood pressure, offering insights into cardiovascular responses (Statkov, 1978).
Propiedades
Número CAS |
76270-07-0 |
|---|---|
Nombre del producto |
Adyston |
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-(2-amino-1-hydroxyethyl)phenol;4-[2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO.C8H11NO2/c1-8(11-2)7-9-3-5-10(12)6-4-9;9-5-8(11)6-2-1-3-7(10)4-6/h3-6,8,11-12H,7H2,1-2H3;1-4,8,10-11H,5,9H2 |
Clave InChI |
DHZNRQVRCBKZEY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CC(=C1)O)C(CN)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CC(=C1)O)C(CN)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Adyston norfenefrine - pholedrine norfenefrine hydrochloride - pholedrine sulfate norfenefrine, pholedrine drug combination |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



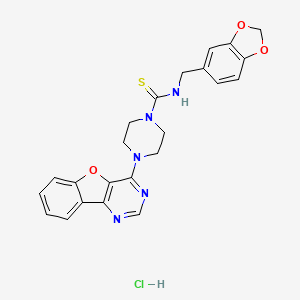
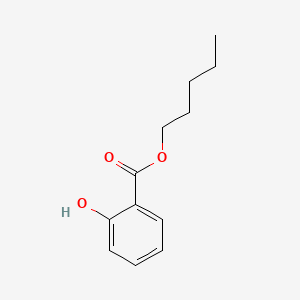
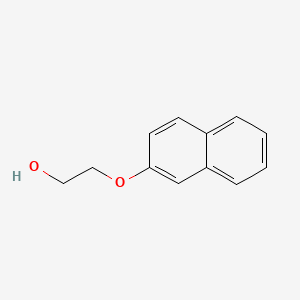
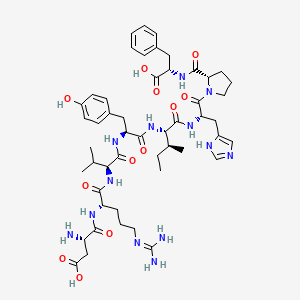
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)
